3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine
Description
3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the third position and a methoxy group linked to a cyclopentylpiperidinyl moiety at the fourth position of the pyridine ring
Properties
IUPAC Name |
3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c17-15-11-18-8-5-16(15)20-12-13-6-9-19(10-7-13)14-3-1-2-4-14/h5,8,11,13-14H,1-4,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKJNOLPZWIHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine typically involves the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 1-cyclopentylpiperidine, which can be achieved through the hydrogenation of N-cyclopentyl-4-piperidone.
Methoxylation: The piperidine intermediate is then reacted with methoxyacetyl chloride in the presence of a base such as triethylamine to form the methoxy-substituted piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-[(piperidin-4-yl)methoxy]pyridine: Similar structure but lacks the cyclopentyl group.
4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine: Similar structure but without the chloro group.
Uniqueness
3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine is unique due to the combination of the chloro group and the cyclopentylpiperidinyl moiety, which may confer distinct chemical and biological properties compared to its analogs .
Biological Activity
3-Chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by research findings and data tables.
Synthesis of 3-Chloro-4-[(1-Cyclopentylpiperidin-4-yl)methoxy]pyridine
The synthesis of this compound typically involves several steps, starting from the formation of the piperidine ring. The general synthetic route includes:
- Preparation of the Piperidine Ring : Cyclization of appropriate precursors under controlled conditions.
- Methoxy Group Introduction : Nucleophilic substitution reactions introduce the methoxy group.
- Pyridine Ring Attachment : Coupling reactions to attach the pyridine moiety.
Reaction Conditions
- Catalysts : Specific catalysts are employed to enhance yield and purity.
- Solvents : Solvents like DMF (Dimethylformamide) are commonly used for nucleophilic substitutions.
The biological activity of 3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. It may influence various signaling pathways, potentially leading to therapeutic effects in neurological disorders.
Biological Studies
Research has indicated that compounds with similar structures often exhibit activity against various targets:
- Dopamine D4 Receptors : Some analogs have shown antagonistic properties against dopamine receptors, which are crucial in neuropharmacology.
- Sigma Receptors : Binding affinity studies suggest potential interactions with sigma receptors, which are implicated in various neurological functions.
Case Studies
A notable study evaluated the pharmacological properties of related compounds, demonstrating significant binding affinities to sigma receptors with IC50 values indicating effective inhibition.
| Compound | Target Receptor | IC50 (nM) |
|---|---|---|
| 3-Chloro-4-(pyridin-3-YL)-methoxy | Sigma 1 | 105 |
| Related Compound A | D4 | 8.7 |
| Related Compound B | Sigma 2 | 50 |
Research Findings
Recent research has highlighted the compound's potential in treating neurological disorders due to its interaction with neurotransmitter systems:
- Neuroprotective Effects : Studies suggest that derivatives may enhance neurotrophic factors like NGF (Nerve Growth Factor), promoting neuronal survival and function.
- Behavioral Studies : Animal models indicate improvements in cognitive functions when treated with compounds related to 3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine.
Toxicity and Safety Profile
While promising, safety assessments are crucial. Preliminary data indicate moderate toxicity profiles, necessitating further investigation into long-term effects and safe dosage ranges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
